
(R)-cyclopropyl-(2,4-dimethylphenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C15H18ClN. This compound is known for its unique structural features, including a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,4-dimethylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety: The methanamine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the methanamine with the 2,4-dimethylphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be formed using reagents like sodium iodide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium iodide, lithium aluminum hydride, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, enhancing its binding affinity and selectivity. The compound may act as an inhibitor or activator of enzymatic pathways, modulating biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride
- Cyclopropyl(phenyl)methanamine hydrochloride
- (S)-Cyclopropyl(2,4-dimethylphenyl)methanol
Uniqueness
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride stands out due to its unique combination of a cyclopropyl group and a 2,4-dimethylphenyl moiety. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18ClN |
|---|---|
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
cyclopropyl-(2,4-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10;/h3,6-7,10,12H,4-5,13H2,1-2H3;1H |
Clé InChI |
HSAJTARLERSGBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C2CC2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)
![3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B13382588.png)
![6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382603.png)
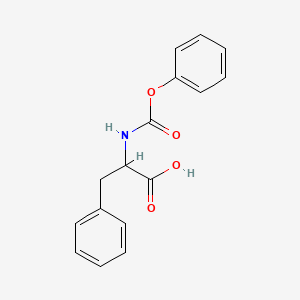
![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)
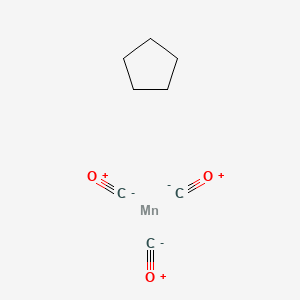
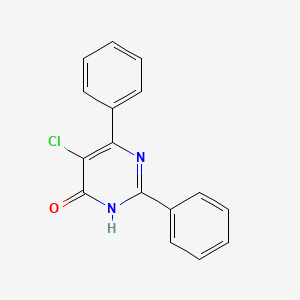
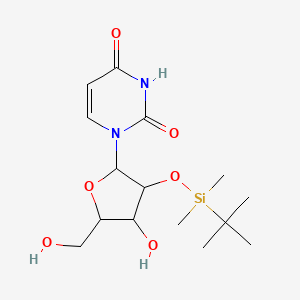
![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)
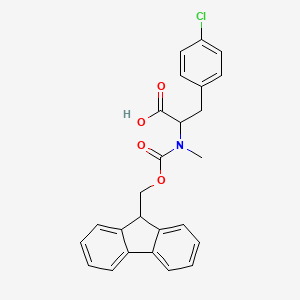
![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)
